6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo-pyridazine core. The structure includes:
- Chlorine at position 6, which enhances electrophilicity and serves as a reactive site for nucleophilic substitution reactions.
- Cyclopropylmethyl at position 3, a sterically bulky aliphatic substituent that modulates lipophilicity and influences molecular interactions in biological systems.
This compound is synthesized via multi-step protocols involving cyclization of hydrazinopyridazine intermediates with appropriate reagents (e.g., cyclopropanecarboxylic acid derivatives) under reflux conditions . Its structural uniqueness lies in the combination of a halogenated triazolo-pyridazine scaffold and a cyclopropane-based side chain, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring hydrophobic interactions.
Properties
IUPAC Name |
6-chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-7-3-4-8-11-12-9(14(8)13-7)5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVMFJLPOOQVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its pharmacological effects.
Biochemical Pathways
Based on its pharmacological activities, it can be inferred that the compound may influence several pathways related to its targets.
Biological Activity
6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₉H₉ClN₄
- Molecular Weight : 208.65 g/mol
- CAS Number : 1251290-43-3
- Structure : The compound features a triazolo-pyridazine core with a cyclopropylmethyl substituent and a chlorine atom at the 6-position.
Biological Activity
Recent studies have highlighted the biological potential of triazolo-pyridazine derivatives, including this compound.
1. Cytotoxicity and Anticancer Activity
Research has indicated that derivatives of triazolo-pyridazines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating the cytotoxicity of related compounds found that certain derivatives showed IC₅₀ values below 10 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising derivative in the study exhibited an IC₅₀ of 1.06 μM against A549 cells .
2. Kinase Inhibition
The compound's structural analogs have been evaluated for their inhibitory activity against c-Met kinase, a target in cancer therapy. In vitro studies demonstrated that some derivatives achieved IC₅₀ values comparable to established inhibitors like Foretinib. This suggests that this compound could potentially act as a c-Met inhibitor, contributing to its anticancer properties .
Case Studies and Experimental Data
Several studies have provided insights into the biological activities of triazolo-pyridazine derivatives:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 | c-Met inhibition |
| Compound 12e | MCF-7 | 1.23 ± 0.18 | c-Met inhibition |
| Compound 12e | HeLa | 2.73 ± 0.33 | c-Met inhibition |
The data indicates that these compounds can induce apoptosis and cell cycle arrest in cancer cells, thereby highlighting their therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine with structurally analogous derivatives, focusing on substituents, physicochemical properties, and biological activities:
Notes: *Molecular weight calculated based on formula C₈H₈ClN₄.
Key Observations:
The cyclopropylmethyl group balances moderate lipophilicity (logP ~1.8) with steric bulk, making it suitable for hydrophobic binding pockets in enzymes .
Biological Activity Trends :
- Aromatic substituents (e.g., m-tolyl, 4-chlorobenzyl) correlate with antimicrobial and antidiabetic activities due to π-π stacking with target proteins .
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance bromodomain inhibition via halogen bonding and hydrophobic interactions .
Synthetic Accessibility :
- Methyl and cyclopropyl derivatives are synthesized in fewer steps compared to bulkier substituents (e.g., oxetan-3-yl), which require specialized reagents .
Preparation Methods
Direct Synthesis via Cyclization and Substitution
One of the most documented methods involves the reaction of a suitable pyridazine precursor with cyclopropanecarbonyl chloride, followed by cyclization under acidic and microwave-assisted conditions.
Procedure Summary:
- A mixture of a pyridazine derivative (denoted as A-2) and cyclopropanecarbonyl chloride is stirred in toluene at 100 °C for 12 hours.
- The reaction mixture is concentrated, and acetic acid is added.
- The mixture is then subjected to microwave irradiation at 120 °C for 0.5 hours to promote cyclization.
- After concentration, the residue is diluted with water and basified to pH ~9 using sodium bicarbonate.
- Extraction with ethyl acetate, drying, filtration, and concentration yield the crude product.
- Purification typically involves chromatographic techniques.
Reaction Conditions and Yield:
| Step | Conditions | Yield | Notes |
|---|---|---|---|
| Reaction with cyclopropanecarbonyl chloride | Toluene, 100 °C, 12 h | Not specified | Formation of intermediate A-9 |
| Cyclization | Acetic acid, microwave, 120 °C, 0.5 h | 170 mg (crude) | Microwave irradiation enhances reaction |
- LCMS retention time: 0.64 min (Method B)
- Mass spectrometry (ESI): Calculated for C8H8ClN4 [M+H]+ = 194.9; Found = 195.0
This method is referenced in patent literature (WO2018/98499) and provides a reliable route to the target compound with moderate yield and purity after chromatographic purification.
Alternative Synthetic Routes Involving Heterocyclic Ring Formation
Other approaches to constructing the triazolopyridazine core involve cyclization strategies starting from pyridazine derivatives or related heterocycles:
Transition Metal Catalysis: Utilization of ruthenium or palladium catalysts to promote in situ cyclization of alkyne diols or internal alkynes to form pyridazine derivatives. For example, ruthenium catalysis converts diols to diketones, which then react with hydrazine hydrate to form substituted pyridazines. Palladium catalysis has been used with phenyl-substituted alkynes to yield pyridazine products under controlled conditions (PdCl2, P(o-Tolyl)3, nBu3N, DMF, 90 °C).
Diazo Ester and Morita–Baylis–Hillman Carbonate Reaction: This method involves reacting diazo esters with MBH carbonates in the presence of DABCO as a Lewis base in THF at room temperature, followed by stirring with P(nBu)3 under argon to yield highly substituted pyridazines. This approach allows for diverse substitution patterns on the pyridazine ring.
Although these methods primarily focus on pyridazine synthesis, they provide foundational chemistry applicable to the triazolopyridazine scaffold after appropriate functional group manipulations.
Nucleophilic Substitution and Late-Stage Functionalization
In some synthetic strategies, late-stage intermediates bearing amide or urea functionalities undergo nucleophilic substitution with heteroaryl halides to install the triazolopyridazine moiety with desired substituents.
- This reversed sequence is efficient for analog generation but may complicate purification.
- The nucleophilic substitution typically involves heteroaryl halides reacting with amines or other nucleophiles under controlled conditions, followed by chromatographic purification to achieve high purity (>95% by HPLC).
Comparative Reaction Conditions and Yields
Summary of Key Research Findings
- Microwave-assisted cyclization in acetic acid significantly reduces reaction time and improves yield for the formation of 6-Chloro-3-(cyclopropylmethyl)-triazolo[4,3-b]pyridazine.
- Transition metal catalysis offers versatile routes to pyridazine derivatives but may require additional steps to achieve the triazolopyridazine core.
- Late-stage functionalization via nucleophilic substitution is effective for generating analogs but may complicate purification.
- Purification typically involves liquid-liquid extraction, drying, and chromatographic methods (reverse-phase and normal-phase) to achieve high purity (>95%).
Notes on Analytical and Purification Techniques
- LCMS and ESI-MS are standard for confirming molecular weight and purity.
- Chromatographic purification (flash chromatography, HPLC) is essential due to the complexity of the reaction mixtures.
- Microwave reactors are increasingly used to accelerate cyclization reactions.
Q & A
Basic: What synthetic routes are commonly employed to prepare 6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine?
Methodological Answer:
The synthesis typically involves a multi-step process:
Hydrazine Formation: React 3,6-dichloropyridazine with hydrazine hydrate to yield 6-chloro-3-hydrazinopyridazine .
Cyclization: Treat the hydrazine intermediate with cyclopropanecarboxaldehyde under acidic conditions to form the hydrazone, followed by oxidative cyclization using iodobenzene diacetate (IBD) in dichloromethane to construct the triazole ring .
Purification: Isolate the product via column chromatography (ethyl acetate/hexane) and confirm purity by HPLC .
Key Techniques: IR spectroscopy (C=N stretch at ~1479 cm⁻¹), HRMS (e.g., [M+H]+ calcd 245.0594) , and TLC monitoring (Rf ~0.24 in ethyl acetate) .
Basic: How is the compound characterized structurally and chemically?
Methodological Answer:
- X-ray Crystallography: Resolve single crystals (e.g., monoclinic P21/c space group) to determine bond lengths (e.g., C-Cl: 1.732 Å) and intramolecular hydrogen bonding (C–H⋯N) .
- Spectroscopy: Use ¹H/¹³C NMR to confirm substituents (e.g., cyclopropylmethyl protons at δ ~1.0–1.3 ppm) and IR for functional groups (e.g., triazole ring vibrations at ~1152 cm⁻¹) .
- Thermal Analysis: Measure melting points (e.g., 178–180°C) and decomposition temperatures via DSC .
Basic: What preliminary biological assays are used to evaluate its pharmacological potential?
Methodological Answer:
- Cytotoxicity Screening: Use MTT assays against cancer cell lines (e.g., HeLa, HepG2) at concentrations 1–100 µM. Compare IC50 values with controls like adriamycin .
- Enzyme Inhibition: Test against kinases (e.g., c-Met, Pim-1) using fluorescence-based kinase assays .
- Data Interpretation: Low activity (IC50 > 50 µM) may prompt structural optimization (e.g., halogenation or heterocyclic fusion) .
Advanced: How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Cyclization Optimization: Replace Br2/AcOH with IBD to reduce toxicity and improve yields (e.g., from 48% to ~65%) .
- Solvent Screening: Use DMF or THF instead of ethanol to enhance solubility of intermediates .
- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions during hydrazone formation .
Advanced: How to resolve contradictions in reported cytotoxic activity across studies?
Methodological Answer:
- Assay Replication: Standardize cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 5% CO2, 37°C) .
- Structural Confirmation: Re-analyze batches via X-ray crystallography to rule out polymorphic variations affecting bioactivity .
- Mechanistic Studies: Perform RNA sequencing to identify off-target effects or pathway-specific responses .
Advanced: What role does crystallographic data play in understanding reactivity?
Methodological Answer:
- Hydrogen Bonding Networks: Analyze dimer formation via π–π interactions (centroid distance 3.699 Å) to predict solubility and aggregation .
- Electron Density Maps: Use SHELXL-refined structures to identify electrophilic sites (e.g., C-6 chlorine) for nucleophilic substitution .
- Torsional Strain: Assess nonplanar tricyclic cores (e.g., twisted pyridazine rings) to explain steric hindrance in reactions .
Advanced: How to design derivatives for improved kinase inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- C-6 Substitution: Replace chlorine with electron-withdrawing groups (e.g., CF3) to enhance c-Met binding .
- Triazole Modifications: Introduce fluorophenyl groups at C-3 to improve hydrophobic interactions .
- Docking Studies: Use AutoDock Vina to simulate binding poses in Pim-1 ATP pockets (PDB: 2O5P) .
Basic: What safety protocols are recommended for laboratory handling?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
